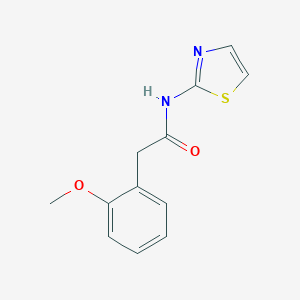
2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide, also known as MTAA, is an organic compound that belongs to the thiazole family. It has been widely studied for its potential use as a pharmaceutical drug due to its various biological activities.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide is not fully understood. However, it has been suggested that 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a signaling pathway involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to exhibit various biochemical and physiological effects. For example, 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide in lab experiments is its relatively low toxicity. 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to have low cytotoxicity in various cell lines, which makes it a promising candidate for further in vitro and in vivo studies. However, one limitation of using 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide in lab experiments is its poor solubility in water. This can make it difficult to prepare 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide solutions for use in cell culture studies.
Orientations Futures
There are several future directions for the study of 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide. One possible direction is to investigate the potential use of 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another possible direction is to investigate the potential use of 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide in the treatment of cancer. Further studies are also needed to elucidate the mechanism of action of 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide and to optimize its chemical structure for improved biological activity.
Méthodes De Synthèse
2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide can be synthesized through a multi-step reaction process. The first step involves the reaction of 2-bromoanisole with potassium thioacetate to form 2-methoxyphenylthioacetate. This intermediate is then treated with hydrazine hydrate to form 2-methoxyphenylhydrazine. The final step involves the reaction of 2-methoxyphenylhydrazine with chloroacetyl chloride to form 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide.
Applications De Recherche Scientifique
2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide has been extensively studied for its potential use as a pharmaceutical drug. It has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide |
|---|---|
Formule moléculaire |
C12H12N2O2S |
Poids moléculaire |
248.3 g/mol |
Nom IUPAC |
2-(2-methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H12N2O2S/c1-16-10-5-3-2-4-9(10)8-11(15)14-12-13-6-7-17-12/h2-7H,8H2,1H3,(H,13,14,15) |
Clé InChI |
ATXNOCFSHOUKOM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CC(=O)NC2=NC=CS2 |
SMILES canonique |
COC1=CC=CC=C1CC(=O)NC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone](/img/structure/B270265.png)
![1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione](/img/structure/B270269.png)







![N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B270284.png)
![N-(1,3-benzothiazol-2-yl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270287.png)


![1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one](/img/structure/B270297.png)